2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline
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Overview
Description
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline, due to its structural similarity with 2-chloroquinoline containing pyrazoline derivatives, demonstrates significant antimicrobial activity. Research conducted on a series of 2-chloroquinoline containing pyrazoline derivatives, which share a common structural framework with the mentioned compound, revealed potent antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. These findings suggest that the chloroquinoline and pyrazoline combination within the molecular structure contributes to effective antimicrobial properties, providing a basis for further research into its potential applications in combating microbial infections (Bawa et al., 2009).
Anti-inflammatory and Antibacterial Properties with Reduced Gastro-intestinal Toxicity
In a related study on quinoline compounds, derivatives synthesized incorporating furan-2(3H)-ones alongside the quinoline framework exhibited notable anti-inflammatory and antibacterial activities. These compounds were evaluated for their potential to reduce gastro-intestinal toxicity and lipid peroxidation, with findings indicating lower ulcerogenic effects compared to standard treatments. Such results highlight the compound's promising applications in developing safer anti-inflammatory and antibacterial agents, suggesting that incorporating the specific quinoline derivative into pharmaceuticals could yield benefits in treating infections while minimizing side effects (Alam et al., 2011).
Synthesis Efficiency and Selectivity
The synthesis of quinoline derivatives, particularly those involving furan and pyrazole components, has been enhanced through methods employing iodine catalysis and niobium pentachloride catalyzed multicomponent reactions. These approaches have demonstrated high efficiency and selectivity in producing pyranoquinoline and furoquinoline derivatives, offering significant advancements in the chemical synthesis of complex molecules. Such methodologies not only streamline the production of these compounds but also open avenues for generating a wide array of derivatives with potential biological and pharmaceutical applications (Wang et al., 2010; Silva et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to inhibit various enzymes and receptors, thereby exerting their biological effects .
Biochemical Pathways
For example, indole derivatives have been found to inhibit the activity of various enzymes, thereby affecting the associated biochemical pathways .
Result of Action
Similar compounds have been found to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJBXMUZCNIPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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